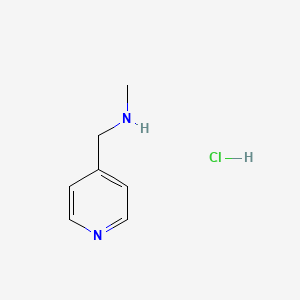

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-8-6-7-2-4-9-5-3-7;/h2-5,8H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWCAONYMGWAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Compounds with methylaminomethyl groups on different pyridine positions exhibit distinct electronic and steric properties:

Impact on Bioactivity : The 4-pyridinyl substitution in the target compound optimizes interactions with enzymes like TAAR1 (Trace Amine-Associated Receptor 1), as seen in schizophrenia drug candidates . In contrast, 3-substituted analogs may exhibit weaker binding due to suboptimal spatial alignment.

Aryl vs. Heteroaryl Substitutions

Replacing the pyridine ring with other aromatic or heteroaromatic groups alters physicochemical and pharmacological profiles:

Biological Relevance : The pyridine ring in the target compound enhances hydrogen-bonding capability, critical for CNS-targeting drugs. Thiophene or phenyl analogs, while more lipophilic, may prioritize membrane penetration over target specificity .

Alicyclic and Aliphatic Amine Analogs

Compounds with non-aromatic backbones exhibit divergent pharmacokinetic properties:

Therapeutic Implications : Alicyclic amines like pyrrolidine derivatives are often used in antibiotics, whereas thiazole-containing compounds are explored for antifungal activity .

Physicochemical Properties

Biological Activity

N-methyl-1-(pyridin-4-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It serves as a versatile building block in organic synthesis and has potential applications in drug development due to its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN

- Molecular Weight : Approximately 145.6 g/mol

- Appearance : White crystalline solid

The compound features a pyridine ring, which is known for its role in various biological activities, including receptor binding and enzyme modulation.

This compound functions primarily as a ligand, interacting with specific receptors and enzymes in biological systems. This interaction can modulate their activity, influencing various physiological processes. The compound's mechanism of action involves:

- Binding to Receptors : It can act on neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antioxidant and Anti-inflammatory Activities

Research has demonstrated that compounds with similar structures exhibit antioxidant and anti-inflammatory properties. These activities are crucial for protecting cells from oxidative stress and inflammation-related damage, which are implicated in various diseases.

Case Studies

- Neuropharmacological Studies :

- Anticancer Potential :

Toxicity Profile

Toxicity assessments using QSAR models indicate that this compound is generally classified as non-toxic or slightly toxic (class 4 or 5) based on LD50 values . This favorable toxicity profile enhances its appeal for further pharmacological exploration.

Applications in Scientific Research

This compound is utilized across various fields:

- Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents.

- Biochemical Research : In studies examining enzyme interactions and receptor binding dynamics.

- Industrial Applications : In the production of agrochemicals and other fine chemicals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a pyridine ring | Known for its role as an antidepressant |

| N-Methyl-2-(methylpyrimidin-4-yl)methanamine dihydrochloride | Similar pyrimidine structure | Different position of methyl group affects activity |

| 2-Amino-N-methylpyridine | Simple amine derivative | Less complex but important in various reactions |

Q & A

Q. What are the optimal synthetic routes for N-methyl-1-(pyridin-4-yl)methanamine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyridine-derived amines like this compound typically involves reductive amination or nucleophilic substitution. For example, condensation of pyridine-4-carboxaldehyde with methylamine under reducing conditions (e.g., NaBH₃CN) forms the amine intermediate, followed by HCl salt formation . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst screening : Pd/C or Raney Ni for hydrogenation steps.

- pH control : Maintain acidic conditions (~pH 3–4) during salt precipitation to maximize yield.

- Purity monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to track intermediates .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. Key steps:

- Crystal growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL software refines positional and thermal parameters, with R-factor convergence < 5% .

- Validation : Check for hydrogen bonding between the amine group and chloride ions (typical N–H···Cl distance: 2.8–3.2 Å) .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity assessment :

- HPLC : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) with retention time ~6.5 min .

- NMR : Confirm absence of impurities via ¹H NMR (e.g., pyridine ring protons at δ 8.5–8.7 ppm; methylamine CH₃ at δ 2.3 ppm) .

- Stability testing :

- Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis byproducts .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

- Solubility profiling : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride form typically exhibits 3–5× higher aqueous solubility due to ionic dissociation .

- Bioavailability assays : Conduct pharmacokinetic studies in rodent models:

- Administer via oral gavage (10 mg/kg) and measure plasma concentrations using LC-MS/MS.

- Calculate AUC and Cₘₐₓ to assess absorption efficiency .

Q. What strategies resolve contradictions in receptor-binding data for this compound across different assay platforms?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

- Orthogonal assays : Combine SPR (surface plasmon resonance) for affinity measurements with functional cAMP/GTPγS assays for efficacy .

- Buffer standardization : Use HEPES (pH 7.4) with 0.01% BSA to minimize nonspecific binding.

- Control benchmarking : Compare against reference ligands (e.g., histamine H₃ receptor antagonists) to calibrate signal/noise ratios .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer:

- In silico tools :

- ADMET Predictor : Simulate CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation).

- DEREK Nexus : Flag structural alerts (e.g., pyridine rings linked to genotoxicity risks).

- Validation : Cross-reference with in vitro hepatocyte assays (e.g., LC-MS identification of glucuronidation metabolites) .

Q. What experimental designs are effective for studying the compound’s role in modulating neurotransmitter systems?

Methodological Answer:

- In vitro electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human serotonin transporters (SERT).

- Microdialysis in vivo : Measure extracellular dopamine in rat striatum post-administration.

- Behavioral assays : Use forced swim tests (FST) to correlate dose-dependent effects with depressive-like behavior reduction .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s hygroscopicity and long-term storage stability?

Methodological Answer:

- Controlled humidity studies : Store samples at 25°C under 30%, 60%, and 90% RH. Monitor mass change via TGA (thermogravimetric analysis) to quantify water absorption .

- Stability-indicating assays : Use Karl Fischer titration for moisture content and XRD to detect hydrate crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.